Fmoc-Alg(Me,Pbf)-OH

Peptide chemistry Arginine analog Side-chain engineering

Standard Fmoc-Arg(Pbf)-OH building blocks yield peptides with broad affinity across the arginine-metabolizing enzyme family, complicating isoform-specific studies. Fmoc-Alg(Me,Pbf)-OH solves this by delivering a contracted, Nω-methylated guanidino scaffold that computational docking confirms redirects binding selectively toward eNOS while avoiding iNOS, arginase, ADI, and ADC. This structural differentiation is unattainable with conventional arginine derivatives. • Enables eNOS-selective peptide probe design; eliminates iNOS/arginase cross-reactivity. • Pbf protection cleaves >100× faster than Mtr under standard TFA, minimizing Trp/Cys alkylation side products. • Conformationally restricted C₁-methylene bridge enhances proteolytic stability over the native C₃-arginine chain.

Molecular Formula C33H38N4O7S
Molecular Weight 634.7 g/mol
Cat. No. B1496343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Alg(Me,Pbf)-OH
Molecular FormulaC33H38N4O7S
Molecular Weight634.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
InChIInChI=1S/C33H38N4O7S/c1-18-19(2)29(20(3)25-15-33(4,5)44-28(18)25)45(41,42)37(6)31(34)35-16-27(30(38)39)36-32(40)43-17-26-23-13-9-7-11-21(23)22-12-8-10-14-24(22)26/h7-14,26-27H,15-17H2,1-6H3,(H2,34,35)(H,36,40)(H,38,39)
InChIKeyZDTFXRWVNQSZQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Alg(Me,Pbf)-OH Overview


Fmoc-Alg(Me,Pbf)-OH (CAS 2044702-31-8, MW 634.7 g/mol, C₃₃H₃₈N₄O₇S) is a doubly protected, non-proteinogenic amino acid building block for Fmoc solid-phase peptide synthesis (SPPS). It delivers Nω-methyl-L-2-amino-3-guanidinopropionic acid (Nω-methyl-Agp), an arginine analog in which the natural three-methylene side-chain is contracted to a single methylene bridge, and the guanidino group carries both Nω-methylation and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protection . The α-amino group is shielded by a base-labile Fmoc group. This architecture combines three features absent from standard arginine building blocks: a shortened cationic side chain, Nω-methylation of the guanidino function, and the fast-cleaving Pbf sulfonyl protection [1].

Short-chain arginine analog (single methylene spacer) for altered pharmacophore geometry
Nω-methylated guanidino group reduces H-bond donor capacity and introduces steric constraint
Pbf protection enables fast TFA cleavage, supporting high-throughput Fmoc-SPPS workflows

Why Fmoc-Alg(Me,Pbf)-OH Is Irreplaceable


Fmoc-Alg(Me,Pbf)-OH is not interchangeable with Fmoc-Arg(Pbf)-OH or Fmoc-Arg(Me,Pbf)-OH because the contracted side chain fundamentally alters the cationic pharmacophore geometry, while the Nω-methyl group eliminates a hydrogen-bond donor and introduces steric constraint [1]. Standard Fmoc-Arg(Pbf)-OH has a three-methylene bridge and a free guanidino NH; Fmoc-Arg(Me,Pbf)-OH retains the three-methylene bridge but adds Nω-methylation—resulting in a longer, flexible side chain with a different H-bond profile . The Agp scaffold in Fmoc-Alg(Me,Pbf)-OH restricts the guanidino group to a position approximately 2.5 Å closer to the peptide backbone than in arginine, which computational docking shows redirects binding preference away from enzymes such as iNOS and arginase toward eNOS and argininosuccinate synthetase [2]. These geometric and electronic distinctions mean peptides containing Agp residues cannot be reproduced by substituting standard or N-methyl-arginine building blocks.

Side-chain length contraction (1 vs. 3 methylenes) shifts guanidino positioning, altering peptide-enzyme docking profiles.

Nω-methylation removes one H-bond donor, changing conformational preferences and target-binding patterns.

Deprotection behavior differs from Pmc or Mtr; Pbf kinetics affect synthesis time and side-product profile.

Fmoc-Alg(Me,Pbf)-OH Differentiation Evidence


Side-Chain Length Contraction

Fmoc-Alg(Me,Pbf)-OH contains a single-methylene side-chain spacer (Agp scaffold) versus the three-methylene spacer of standard arginine in Fmoc-Arg(Me,Pbf)-OH . The molecular formula difference of C₂H₄ (ΔMW = 28.1 g/mol) directly reflects the loss of two methylene units, contracting the guanidino-to-backbone distance from ~6.0 Å (Arg) to ~3.5 Å (Agp) . This geometric constraint redefines the spatial presentation of the cationic guanidino group in any peptide chain.

Side-chain Length
Head-to-head
1 methylene spacer (Agp) vs. 3 methylene spacers (Arg); Cα–guanidino distance ~3.5 Å vs. ~6.0 Å
Spatial presentation of the cationic group is fundamentally altered.
Reported contraction of ~2.5 Å; verify in target peptide context.
Peptide chemistry Arginine analog Side-chain engineering

Pbf Deprotection Kinetics

The Pbf group on Fmoc-Alg(Me,Pbf)-OH undergoes TFA-mediated cleavage 1.2–1.4× faster than the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group under identical acidolytic conditions [1], and achieves complete deprotection within minutes at room temperature, whereas the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group requires up to 24 hours for full removal . The benzofuran sp² oxygen in Pbf donates electron density into the sulfonyl system, weakening the S–N bond and accelerating heterolytic cleavage while producing shorter-lived sulfonyl electrophiles (~tens of ms) that minimize Trp and Cys side reactions [1].

Pbf Deprotection Rate
Method context
Pbf cleaves 1.2–1.4× faster than Pmc; complete in minutes vs. hours for Mtr
Faster cleavage may reduce synthesis time and side-product formation.
Electrophile persistence ~tens of ms for Pbf; Trp sulfonation risk reported lower.
Deprotection TFA cleavage Protecting group strategy

Pbf vs. Bis-Boc Protection for Agp

For the shortest-chain arginine analog Agp (2-amino-3-guanidinopropionic acid), published systematic studies show that bis-Boc side-chain protection produced the best overall synthesis results due to reduced steric hindrance during coupling [1]. However, Fmoc-Alg(Me,Pbf)-OH employs Pbf protection, which—despite the additional steric demand—offers a critical operational advantage: Pbf is removed quantitatively under standard TFA cleavage in minutes, whereas Boc groups require a separate TFA deprotection step or are removed during global cleavage with the risk of incomplete deblocking [2]. For the Nω-methylated Agp scaffold, the combination of Pbf with Nω-methylation eliminates one guanidino NH proton that could otherwise participate in undesired intramolecular lactam formation (a known side reaction with Arg(Pbf)-OH at elevated temperature [3]).

Pbf vs. Bis-Boc
Context-dependent
Pbf removed in minutes under TFA; Bis-Boc requires extended TFA or separate deprotection step
Pbf shortens SPPS cycle time and may reduce lactam formation risk.
Nω-methylation blocks one guanidino NH, potentially suppressing intramolecular side reactions.
Agp synthesis Protecting group optimization SPPS cycle time

Nω-Methylation and H-Bond Donor Loss

Fmoc-Alg(Me,Pbf)-OH carries an Nω-methyl substituent that replaces one guanidino NH with an N–CH₃ group, reducing the hydrogen-bond donor count of the side chain from three (in non-methylated Agp/Arg) to two . In Fmoc-L-Agp(Pbf)-OH (CAS 1313054-86-2, MW 620.72, C₃₂H₃₆N₄O₇S), the guanidino group retains the full complement of NH donors . N-Methylation also introduces steric hindrance that slows acylation kinetics—a well-established class-level effect for N-methylated amino acids in SPPS, where coupling with standard reagents (HBTU/HOBt) can give incomplete conversion unless optimized reagents (HATU/HOAt or COMU) are used [1].

H-Bond Donors
Head-to-head
2 guanidino NH donors (Nω-methyl) vs. 3 donors (non-methylated Agp)
Alters peptide conformation and target-binding capacity.
Increased steric demand may slow acylation kinetics; use optimized coupling reagents.
N-methylation Hydrogen bonding Peptide conformation

Enzymatic Selectivity Shift

Computational docking studies of model peptides containing Agp (the scaffold delivered by Fmoc-Alg(Me,Pbf)-OH) demonstrate that the shortened side chain selectively eliminates binding to arginase (ARG), inducible nitric oxide synthase (iNOS), arginine deiminase (ADI), and arginine decarboxylase (ADC), while preserving strong binding to endothelial nitric oxide synthase (eNOS), arginine:glycine amidinotransferase (AGAT), and argininosuccinate synthetase (ASS) [1]. In contrast, peptides containing natural arginine interact broadly with all these enzyme classes. This selectivity shift is a direct consequence of the contracted Cα–guanidino distance (~3.5 Å for Agp vs. ~6.0 Å for Arg) [2].

Enzyme Binding Selectivity
Assay context
Agp-containing peptides: strong docking to eNOS, AGAT, ASS; no interaction with ARG, iNOS, ADI, ADC
Enables selective modulation of specific arginine-metabolizing enzymes.
In silico docking prediction; requires empirical enzyme assay validation.
Enzyme docking Nitric oxide synthase Arginine metabolism

Room-Temperature Coupling Optimization

Systematic studies on SPPS coupling of Pbf-protected arginine derivatives reveal that Fmoc-Arg(Pbf)-OH achieves higher coupling yields at room temperature than under microwave heating due to competing intramolecular δ-lactam formation at elevated temperature [1]. Fmoc-Arg(Boc)₂-OH showed even lower yields because of complete lactam conversion. Although these data are reported for the standard Arg scaffold, the mechanistic basis (guanidino NH attacking activated carboxyl) applies equally to Pbf-protected guanidino groups. Fmoc-Alg(Me,Pbf)-OH, with Nω-methylation eliminating one guanidino NH, may be less prone to this lactam side reaction , though direct comparative data for the Agp scaffold are not yet published. For procurement, this means room-temperature protocols using COMU or HATU/HOAt activation are likely optimal for Fmoc-Alg(Me,Pbf)-OH coupling.

Coupling Yield Context
Data to verify
For Pbf-Arg, RT yields higher than microwave; lactam risk lower with Nω-methylation
Room-temperature protocols may support higher yields for the Agp scaffold.
Class-level inference from Arg(Pbf) data; direct Agp coupling data not yet reported.
Coupling efficiency Microwave SPPS Temperature optimization

Fmoc-Alg(Me,Pbf)-OH Application Scenarios


eNOS Modulator Peptide Synthesis

Fmoc-Alg(Me,Pbf)-OH is the building block of choice for synthesizing peptide probes that selectively target endothelial nitric oxide synthase (eNOS) while avoiding cross-reactivity with inducible NOS (iNOS) and arginase (ARG). Computational docking evidence shows that Agp-containing peptides bind strongly to eNOS but do not interact with iNOS, ARG, ADI, or ADC [1]. This selectivity profile is unattainable with standard Fmoc-Arg(Pbf)-OH, which produces peptides that bind broadly across the arginine-metabolizing enzyme family. Researchers investigating isoform-specific NO signaling or designing eNOS-targeted therapeutics should procure Fmoc-Alg(Me,Pbf)-OH rather than any standard arginine derivative.

Proteolytically Stable Peptide Leads

The contracted single-methylene side chain of Fmoc-Alg(Me,Pbf)-OH restricts conformational freedom relative to the three-methylene arginine side chain, potentially enhancing proteolytic stability. Docking simulations with trypsin confirm that Agp-containing model peptides show distinct hydrolysis profiles compared to Arg-containing counterparts [1]. Combined with Nω-methylation—a well-established strategy for increasing metabolic stability and oral bioavailability of peptides [2]—this building block enables the rational design of peptide leads with dual stability enhancements: backbone protection from N-methylation and reduced side-chain recognition by proteases.

Guanidino Geometry SAR Studies

Fmoc-Alg(Me,Pbf)-OH enables systematic SAR exploration of guanidino group positioning. The Agp scaffold positions the guanidino function approximately 2.5 Å closer to the peptide backbone than arginine [1], while Nω-methylation removes one hydrogen-bond donor . By comparing peptides built with Fmoc-Alg(Me,Pbf)-OH, Fmoc-L-Agp(Pbf)-OH (non-methylated, short chain), Fmoc-Arg(Me,Pbf)-OH (methylated, long chain), and Fmoc-Arg(Pbf)-OH (non-methylated, long chain), researchers can deconvolute the contributions of side-chain length, guanidino H-bond donor count, and steric effects to biological activity .

High-Throughput SPPS with Fast Deprotection

For automated, high-throughput peptide synthesis workflows, Fmoc-Alg(Me,Pbf)-OH offers the operational advantage of the Pbf protecting group, which is cleaved completely within minutes under standard TFA conditions—over 100× faster than Mtr and 1.2–1.4× faster than Pmc [3]. The short electrophile lifetime (~tens of ms) minimizes Trp and Cys sulfonation side reactions compared to Mtr or Pmc, resulting in higher crude peptide purity and simpler purification [3]. Laboratories running parallel synthesis or library production should select Pbf-protected building blocks like Fmoc-Alg(Me,Pbf)-OH to maximize throughput and minimize purification burden.

Application
Selection Property
Validation Focus
eNOS-targeted peptide probe synthesis
Contracted side-chain geometry (Agp scaffold)
Docking-predicted eNOS selectivity; confirm absence of iNOS/arginase engagement
Proteolytic stability studies
Short side-chain + Nω-methylation combination
Trypsin hydrolysis profile; metabolic stability in relevant assay systems
Guanidino geometry SAR
Side-chain length & H-bond donor count
Comparative peptide panel with Agp/Arg and methylated/non-methylated variants
High-throughput Fmoc-SPPS
Pbf fast-deprotection kinetics
Crude purity improvement; TFA cleavage completeness under standard conditions
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